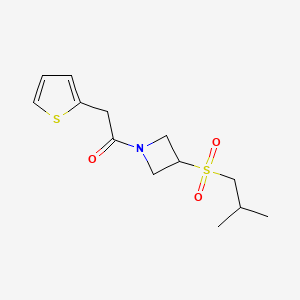
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as IBT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the potential therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer properties. These effects are thought to be due to the modulation of various signaling pathways in the body, including the endocannabinoid system and the cholinergic system.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone for lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for studying pain and inflammation, as well as neurological disorders. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for certain research applications.
Future Directions
There are many potential future directions for research on 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone. One area of interest is in the development of new therapeutic agents for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Further research in these areas may lead to the development of new treatments for these conditions.
Synthesis Methods
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone involves several steps, including the reaction of 2-acetylthiophene with isobutylsulfonyl azide to form 2-(isobutylsulfonyl)thiophene. This intermediate is then reacted with ethylmagnesium bromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been used extensively in scientific research due to its ability to modulate various biological processes. One of the primary applications of this compound is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory conditions. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10(2)9-19(16,17)12-7-14(8-12)13(15)6-11-4-3-5-18-11/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIMTFLTQKGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
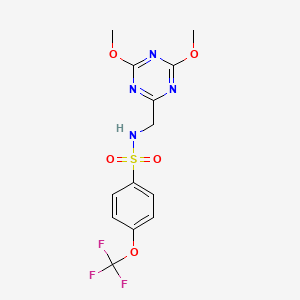
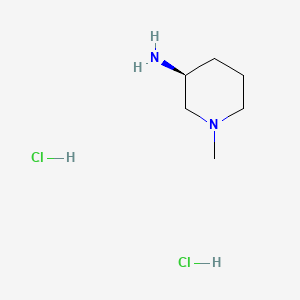

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)
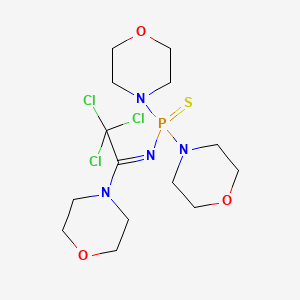
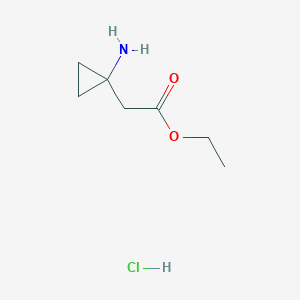

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)


![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)
